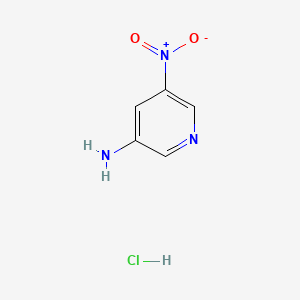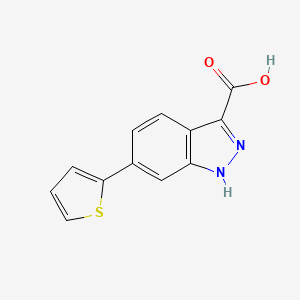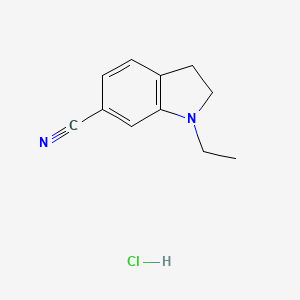
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride
Descripción general
Descripción
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is intended for research use only and not for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1 . This indicates that the compound has a tetrahydroisoquinoline skeleton, which is a common structure in many bioactive compounds . Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.12 g/mol . The storage temperature is recommended to be between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Researchers have explored the chemical properties and reactions of compounds related to 5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride. Sirakanyan et al. (2015) investigated the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases, leading to the discovery of new processes and compounds of biological interest, achieved with high yields (Sirakanyan et al., 2015). Another study by Louafi et al. (2010) presented a new route to tetrahydroisoquinoline alkaloids, which involved alkylation and anodic cyanation, providing a method for synthesizing various alkaloid precursors (Louafi et al., 2010).
Synthesis and Pharmacological Aspects
Dukat et al. (2004) explored the synthesis of amino-substituted tetrahydroisoquinolines, which were initially investigated as analogs of nicotinic cholinergic compounds. Although they failed to bind at nicotinic receptors, some analogs demonstrated notable antinociceptive properties (Dukat et al., 2004). This indicates potential applications in pain management or other related pharmacological fields.
Biological Implications and Endogenous Presence
The presence of tetrahydroisoquinolines in biological systems has also been a subject of study. For instance, Kohno et al. (1986) identified tetrahydroisoquinoline and its derivatives as endogenous amines in rat brains, suggesting a potential role in parkinsonism (Kohno et al., 1986). This discovery opens avenues for further research into neurodegenerative diseases and the role of such compounds in neurological processes.
Crystal Structure and Computational Studies
Marae et al. (2021) focused on synthesizing new tetrahydroisoquinoline derivatives and characterizing their crystal structures. This study highlights the significance of structural analysis in understanding the properties and potential applications of these compounds (Marae et al., 2021). Additionally, Damera and Pagadala (2023) utilized computational studies to construct multi-functionalized benzenes, including tetrahydroisoquinoline derivatives, showcasing the integration of computational methods in chemical synthesis (Damera & Pagadala, 2023).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h4-6,9H,1-3,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDWHZGYFOVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinolin-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



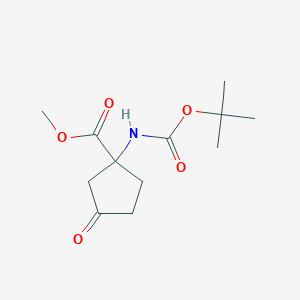


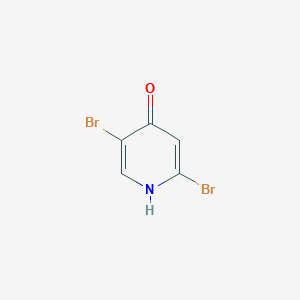
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
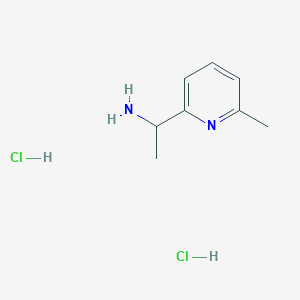
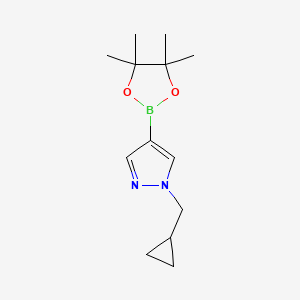
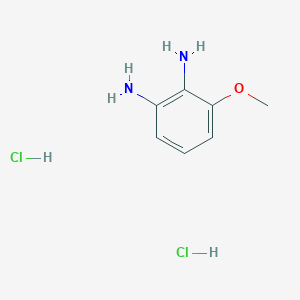
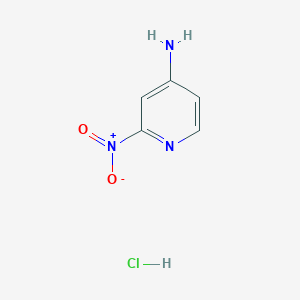
![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)

